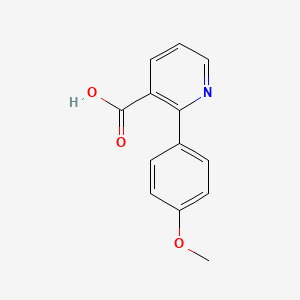

2-(4-Methoxyphenyl)nicotinic acid

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJJGJJNZDKBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680760 | |

| Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225539-80-9 | |

| Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Therapeutic Horizons: The Biological Activity and Synthetic Utility of 2-(4-Methoxyphenyl)nicotinic Acid Derivatives

Executive Summary

In the landscape of modern drug discovery, the 2-arylnicotinic acid scaffold represents a highly privileged pharmacophore. Specifically, 2-(4-methoxyphenyl)nicotinic acid serves both as a potent standalone bioactive agent and as a critical synthetic intermediate for complex alkaloid architectures, most notably the 4-azafluorenones (e.g., onychine analogs). This whitepaper provides an in-depth technical analysis of the biological activities, structure-activity relationships (SAR), and self-validating synthetic workflows associated with this compound class.

Structural Significance & Chemical Biology

The pharmacological versatility of 2-(4-methoxyphenyl)nicotinic acid stems from its precise stereoelectronic properties. The causality behind its high target-binding affinity lies in three structural pillars:

-

The Pyridine Core: The nitrogen atom acts as a critical hydrogen-bond acceptor, while simultaneously lowering the pKa of the adjacent carboxylic acid. This optimizes the molecule's ionization state at physiological pH, enhancing oral bioavailability.

-

The Carboxylic Acid Moiety: A classic pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs), this group forms critical electrostatic interactions with the Arg120 residue in the cyclooxygenase (COX) active site.

-

The 4-Methoxyphenyl Substitution: The electron-donating methoxy group increases the electron density of the aryl ring, optimizing pi-pi stacking interactions within hydrophobic protein pockets. Furthermore, the steric bulk at the para-position prevents rapid oxidative metabolism by CYP450 enzymes, prolonging the compound's half-life.

When cyclized, this scaffold yields 4-azafluorenones , a class of alkaloids renowned for their broad-spectrum antimicrobial, antimalarial, and cytotoxic properties .

Synthetic Workflows: From Precursor to Bioactive Scaffold

The transformation of simple precursors into 2-(4-methoxyphenyl)nicotinic acid and its subsequent cyclization requires precise control over reaction conditions. Traditional acid-mediated cyclizations (using polyphosphoric acid, PPA) often fail for alkoxy-substituted nicotinic acids due to undesired lactonization.

Mechanistic Insight: To circumvent this, modern protocols employ a tert-butyl hydroperoxide (TBHP)-mediated radical cyclization. By shifting from an ionic to a radical pathway, the reaction bypasses the nucleophilic attack of the methoxy oxygen on the activated carbonyl, selectively yielding the desired 5-oxygenated 4-azafluorenone .

Figure 1: Synthetic workflow from 2-chloronicotinic acid to 4-azafluorenone derivatives.

Pharmacological Profiling

Antimicrobial & Antifungal Efficacy

Derivatives such as 7-methoxyonychine exhibit potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacterial strains. The planar, rigid structure of the azafluorenone core allows for DNA intercalation, disrupting microbial replication. Minimum Inhibitory Concentrations (MIC) typically range from 64 to 256 µg/mL .

Anticancer & Cytotoxic Mechanisms

In oncology models, 4-azafluorenone derivatives demonstrate significant cytotoxicity by triggering the intrinsic apoptotic pathway. The compounds induce mitochondrial membrane depolarization, leading to an imbalance in the Bax/Bcl-2 ratio. This triggers the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately resulting in cell cycle arrest .

Figure 2: Apoptotic signaling pathway triggered by 4-azafluorenone derivatives.

Anti-inflammatory Potential

As a direct analog to the fenamate class of NSAIDs (e.g., flunixin), the uncyclized 2-(4-methoxyphenyl)nicotinic acid acts as a competitive inhibitor of Cyclooxygenase enzymes. The spatial arrangement of the methoxyphenyl ring mimics the arachidonic acid transition state, blocking prostaglandin synthesis .

Quantitative Data Summary

The following table synthesizes the biological activities of the parent acid and its downstream cyclized derivatives across various therapeutic targets:

| Compound / Derivative | Target / Mechanism | Biological Activity (MIC / IC50) | Key Indication |

| 2-(4-Methoxyphenyl)nicotinic acid | COX-1 / COX-2 Inhibition | IC50 ~ 3.1 µM (Scaffold avg) | Anti-inflammatory |

| 7-Methoxyonychine | Microbial DNA Intercalation | MIC 64 - 256 µg/mL | Antimicrobial |

| Onychine Analogs | Plasmodium falciparum | IC50 1.5 - 10 µg/mL | Antimalarial |

| 4-Azafluorenone Derivatives | Apoptotic Caspase Cascade | IC50 5 - 15 µM | Anticancer / Cytotoxicity |

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal checks to verify reaction success and assay integrity.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesize 2-(4-methoxyphenyl)nicotinic acid from 2-chloronicotinic acid.

-

Causality: Microwave irradiation is chosen over conventional reflux to rapidly accelerate the oxidative addition step of the palladium catalyst. This minimizes competitive des-halogenation side reactions, ensuring a cleaner profile and higher yield.

-

Preparation: In a microwave-safe vial, combine 2-chloronicotinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K2CO3 (2.5 eq).

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) under an inert argon atmosphere to prevent catalyst oxidation.

-

Solvent: Suspend the mixture in a degassed 4:1 mixture of Dioxane/Water.

-

Reaction: Irradiate at 110°C for 20 minutes.

-

Self-Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the starting material spot (UV active at 254 nm) and the appearance of a lower Rf spot confirms conversion. Confirm the para-methoxy substitution via 1H -NMR (singlet at ~3.8 ppm).

Protocol B: TBHP-Mediated Radical Cyclization

Objective: Convert the nicotinic acid derivative into a 4-azafluorenone.

-

Preparation: Dissolve 2-(4-methoxyphenyl)nicotinic acid in 1,2-dichloroethane (1,2-DCE).

-

Initiation: Add aqueous tert-butyl hydroperoxide (TBHP, 70%, 3.0 eq).

-

Reaction: Heat the mixture to 100°C for 18 hours.

-

Self-Validation Check: The transition from a colorless solution to a distinct yellow/orange hue is characteristic of the highly conjugated fluorenone system forming. Purify via flash chromatography.

Protocol C: Self-Validating Antimicrobial MIC Assay (Broth Microdilution)

Objective: Determine the MIC of the synthesized derivatives.

-

Causality: Relying solely on optical density (OD) can yield false positives due to the precipitation of hydrophobic derivatives in aqueous media. We incorporate resazurin dye as an orthogonal, metabolic readout.

-

Inoculation: Seed 96-well plates with 105 CFU/mL of the target bacterial strain in Mueller-Hinton broth.

-

Treatment: Apply a serial dilution of the derivative (ranging from 512 µg/mL to 1 µg/mL).

-

Incubation: Incubate for 18 hours at 37°C.

-

Validation (Resazurin Addition): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

-

Readout: A color shift from blue (oxidized) to pink (reduced) indicates metabolically active surviving cells. The MIC is strictly defined as the lowest concentration well that remains blue, completely bypassing OD-related precipitation artifacts.

References

-

Title: A Review on Onychine and its Analogs: Synthesis and Biological Activity Source: Current Organic Synthesis / PubMed URL: [Link]

-

Title: Collective Total Synthesis of 4-Azafluorenone Alkaloids Source: Chemistry - A European Journal URL: [Link]

-

Title: Bioactive Azafluorenone Alkaloids from Polyalthia debilis (Pierre) Finet & Gagnep Source: Molecules / MDPI URL: [Link]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(4-Methoxyphenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)nicotinic acid, a significant heterocyclic compound with potential applications in medicinal chemistry. The guide delves into the primary synthetic routes for its preparation, focusing on the mechanistic underpinnings and practical considerations of the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, comparative data, and characterization information are provided to ensure scientific integrity and reproducibility. Furthermore, this document explores the biological context of nicotinic acid derivatives, offering insights into the potential therapeutic relevance of 2-(4-methoxyphenyl)nicotinic acid.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound essential for human health. It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital for numerous metabolic redox reactions.[1][2] Beyond its role as a vitamin, nicotinic acid and its derivatives have garnered significant attention in drug discovery for their diverse pharmacological activities.[3] Notably, nicotinic acid itself is a well-established lipid-lowering agent.[4]

The modification of the nicotinic acid scaffold has been a fruitful strategy in medicinal chemistry to develop novel therapeutic agents with a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[5] The introduction of aryl substituents onto the pyridine ring can significantly modulate the compound's physicochemical properties and biological targets. This guide focuses on a specific derivative, 2-(4-methoxyphenyl)nicotinic acid, which combines the nicotinic acid core with a methoxy-substituted phenyl ring, a common feature in many biologically active molecules.

Key Synthetic Strategies for 2-Aryl Nicotinic Acids

The construction of the C-C bond between the pyridine ring of nicotinic acid and the 4-methoxyphenyl group is the central challenge in the synthesis of the target molecule. Two powerful and widely used cross-coupling reactions are particularly well-suited for this transformation: the Ullmann condensation and the Suzuki-Miyaura coupling.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N or C-C bond between an aryl halide and an amine, alcohol, or, in some variations, an organocopper reagent.[6][7] For the synthesis of 2-anilinonicotinic acids, a related class of compounds, the Ullmann condensation involves the reaction of a 2-halonicotinic acid with an aniline derivative.[8]

Mechanism and Rationale: The reaction typically proceeds through the formation of an organocopper intermediate. The copper catalyst, often in the form of copper powder or a copper(I) salt, reacts with the aryl halide. This is followed by a nucleophilic attack from the amine. Traditional Ullmann conditions are often harsh, requiring high temperatures and polar, high-boiling point solvents.[6] However, advancements have led to milder conditions through the use of ligands that stabilize the copper catalyst.

Diagram: Generalized Ullmann Condensation for 2-Anilinonicotinic Acids

Caption: General workflow of the Ullmann condensation for synthesizing 2-anilinonicotinic acids.

The Suzuki-Miyaura Coupling: A Versatile and Modern Method

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[9][10] This reaction is one of the most powerful and versatile methods for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[11]

Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 2-chloronicotinic acid) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (e.g., (4-methoxyphenyl)boronic acid), activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst.

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[10]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Sources

- 1. massbank.eu [massbank.eu]

- 2. chemimpex.com [chemimpex.com]

- 3. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists | MDPI [mdpi.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. mdpi.com [mdpi.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tcichemicals.com [tcichemicals.com]

Methodological & Application

A Robust LC-MS/MS Method for the Quantitative Analysis of 2-(4-Methoxyphenyl)nicotinic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive method for the analysis of 2-(4-Methoxyphenyl)nicotinic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers in pharmaceutical development and metabolic studies, this guide provides a comprehensive framework, from first principles to a step-by-step experimental protocol. We delve into the rationale behind chromatographic separation, the specifics of electrospray ionization for this molecule, and its characteristic fragmentation patterns under collision-induced dissociation. The protocol is structured to ensure reproducibility and accuracy, forming a self-validating system for quantitative analysis in complex matrices.

Introduction and Scientific Context

2-(4-Methoxyphenyl)nicotinic acid (Molecular Formula: C₁₃H₁₁NO₃, Monoisotopic Mass: 229.074 Da) is a heterocyclic aromatic compound belonging to the nicotinic acid derivative family. Nicotinic acid (Niacin) and its derivatives are fundamental in metabolic research and pharmaceutical development, serving as precursors to essential coenzymes like NAD and NADP.[1][2] The structural modification with a methoxyphenyl group suggests potential applications in medicinal chemistry, where such moieties can modulate pharmacological activity, receptor binding affinity, and pharmacokinetic properties.

Accurate quantification of such molecules is paramount for drug efficacy studies, pharmacokinetic profiling, and quality control. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and specificity.[1][3] This method allows for the precise measurement of the target analyte even at trace levels within complex biological matrices. This document provides the scientific rationale and a practical, field-proven protocol for this analysis.

Principle of the Method: A Triad of Selectivity

The analytical strategy hinges on three core technologies working in concert: High-Performance Liquid Chromatography (HPLC), Electrospray Ionization (ESI), and Tandem Mass Spectrometry (MS/MS).

-

Chromatographic Separation (HPLC): The primary goal is to isolate 2-(4-Methoxyphenyl)nicotinic acid from endogenous matrix components. We employ reverse-phase chromatography, where a nonpolar stationary phase (C18) is used with a polar mobile phase. The analyte, being moderately polar, will be retained on the column and then eluted by gradually increasing the organic solvent concentration (acetonitrile) in the mobile phase. The addition of an acid modifier like formic acid is crucial; it protonates the carboxylic acid group, suppressing its ionization and leading to better peak shape and retention on the reverse-phase column.

-

Ionization (Electrospray Ionization - ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[4][5] For 2-(4-Methoxyphenyl)nicotinic acid, the pyridine nitrogen and the carboxylic acid group make it amenable to ionization in both positive and negative modes. We select the positive ion mode ([M+H]⁺) for its robustness and the high proton affinity of the pyridine nitrogen. In this mode, the analyte is protonated to form a pseudomolecular ion with a mass-to-charge ratio (m/z) of 230.08.

-

Detection (Tandem Mass Spectrometry - MS/MS): This is the key to the method's specificity. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

-

Q1 (First Quadrupole): Isolates the protonated precursor ion of our analyte (m/z 230.08).

-

q2 (Collision Cell): The isolated precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). This process, known as Collision-Induced Dissociation (CID), imparts internal energy, causing the ion to break apart into predictable fragment ions (product ions).[6][7]

-

Q3 (Third Quadrupole): Isolates one or more of these specific product ions. The instrument records the signal only when a specific precursor ion fragments to a specific product ion, creating a highly selective and noise-free signal.

-

The overall analytical workflow is visualized below.

Caption: High-level workflow for the quantification of 2-(4-Methoxyphenyl)nicotinic acid.

Detailed Experimental Protocol

Materials and Reagents

-

Analyte: 2-(4-Methoxyphenyl)nicotinic acid reference standard (>98% purity).

-

Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte (e.g., 2-(4-Methoxyphenyl-d3)nicotinic acid) is ideal. If unavailable, a compound with similar chromatographic and ionization behavior (e.g., another nicotinic acid derivative not present in the sample) can be used.[3]

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Modifier: Optima™ LC/MS grade formic acid.

Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Dilute the IS stock solution to a constant concentration (e.g., 100 ng/mL) in acetonitrile.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of biological sample (e.g., plasma, urine) in a microcentrifuge tube, add 300 µL of the Internal Standard Working Solution.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

Liquid Chromatography (LC) Method

| Parameter | Condition |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6.1-8 min (5% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Method

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 1 below |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| 2-(4-Methoxyphenyl)nicotinic acid | 230.08 | 212.07 | 15 | Quantifier |

| 2-(4-Methoxyphenyl)nicotinic acid | 230.08 | 184.07 | 25 | Qualifier |

| Internal Standard (Example) | User Defined | User Defined | User Defined | Internal Std. |

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation of the precursor ion is critical for developing a specific and sensitive MS/MS method.[5] Upon collision-induced dissociation, the protonated 2-(4-Methoxyphenyl)nicotinic acid ion (m/z 230.08) undergoes characteristic bond cleavages.

-

Loss of Water (H₂O): The most favorable initial fragmentation is the neutral loss of water (18.01 Da) from the protonated carboxylic acid group, yielding a highly stable acylium ion at m/z 212.07 . This is a common and typically abundant fragment for carboxylic acids and is selected as the primary "quantifier" transition.

-

Loss of Formic Acid (CH₂O₂): A subsequent or alternative fragmentation involves the neutral loss of the entire carboxylic acid group as formic acid (46.01 Da), resulting in a product ion at m/z 184.07 . This fragment represents the core 2-(4-methoxyphenyl)pyridine structure. This transition serves as an excellent "qualifier" to confirm the identity of the analyte.

The proposed fragmentation pathway is depicted below.

Caption: Predicted CID fragmentation of protonated 2-(4-Methoxyphenyl)nicotinic acid.

Method Validation and Trustworthiness

To ensure the reliability of this protocol, a full method validation should be conducted according to established guidelines from regulatory bodies like the FDA or EMA. Key validation parameters to assess include:

-

Linearity: The method should demonstrate a linear response across the defined range of calibration standards (e.g., R² > 0.99).

-

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should typically be within ±15% of the nominal value, and precision (as %CV) should be ≤15%.[8]

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

-

Matrix Effect: Evaluation of the ion suppression or enhancement caused by the sample matrix.[3]

-

Stability: Assessment of analyte stability under various conditions (e.g., freeze-thaw cycles, bench-top storage).[8]

By systematically verifying these parameters, the protocol becomes a self-validating system, ensuring that the data generated is both accurate and trustworthy for critical decision-making in drug development and research.

References

- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Google Cloud.

-

Li, H., et al. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, Oxford Academic. Retrieved March 11, 2026, from [Link]

-

Kind, T., & Fiehn, O. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. Retrieved March 11, 2026, from [Link]

-

Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011). Analytical Chemistry, ACS Publications. Retrieved March 11, 2026, from [Link]

-

Modeling the ionization efficiency of small molecules in positive electrospray ionization. (n.d.). ChemRxiv. Retrieved March 11, 2026, from [Link]

-

Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Retrieved March 11, 2026, from [Link]

-

Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? (2015). Rapid Communications in Mass Spectrometry. Retrieved March 11, 2026, from [Link]

-

Hsieh, Y., & Korfmacher, W. A. (2005). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. PubMed. Retrieved March 11, 2026, from [Link]

-

Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Semantic Scholar. Retrieved March 11, 2026, from [Link]

-

Amegayibor, F. S., et al. (2008). Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. The Journal of Physical Chemistry A. Retrieved March 11, 2026, from [Link]

-

Chemical structures of the synthesized nicotinic acid derivatives and the m/z values of their protonated ions. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

-

Threshold Collision-Induced Dissociation of Hydrogen-Bonded Dimers of Carboxylic Acids. (2008). The Journal of Physical Chemistry A, ACS Publications. Retrieved March 11, 2026, from [Link]

-

Collision-induced dissociation. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

-

Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 11, 2026, from [Link]

-

Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital.no. Retrieved March 11, 2026, from [Link]

-

nicotinic acid. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 11, 2026, from [Link]

-

Organic compounds. (2020). MassBank. Retrieved March 11, 2026, from [Link]

-

Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2022). MDPI. Retrieved March 11, 2026, from [Link]

-

4-Methoxyphenylacetic Acid. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

-

Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. (2018). Analytical Methods, RSC Publishing. Retrieved March 11, 2026, from [Link]

Sources

- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 2. nicotinic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. bevital.no [bevital.no]

Application Note: In Vitro Assay Development for 2-(4-Methoxyphenyl)nicotinic Acid via GPR109A Activation

Introduction & Mechanistic Rationale

2-(4-Methoxyphenyl)nicotinic acid is a synthetic 2-aryl derivative of nicotinic acid (niacin). Nicotinic acid is a canonical antidyslipidemic and anti-inflammatory agent that exerts its primary pharmacological effects through the G-protein-coupled receptor GPR109A (also known as HCAR2 in humans and PUMA-G in mice)[1].

From a structural biology perspective, the carboxylic acid at the 3-position of the pyridine ring is critical for anchoring the molecule to Arg111 within the GPR109A binding pocket[2]. The addition of a 4-methoxyphenyl group at the 2-position represents a strategic medicinal chemistry modification aimed at enhancing receptor affinity and modulating downstream efficacy.

Because GPR109A is a Gi/o-coupled receptor, its activation suppresses adenylyl cyclase (AC) activity, leading to a rapid decrease in intracellular cyclic AMP (cAMP)[3]. In adipose tissue, this drop in cAMP reduces the activation of Protein Kinase A (PKA), which subsequently inhibits hormone-sensitive lipase (HSL), thereby halting the hydrolysis of triglycerides into free fatty acids and glycerol (lipolysis)[4]. To rigorously evaluate the pharmacological profile of 2-(4-Methoxyphenyl)nicotinic acid, we must construct a self-validating in vitro screening cascade that measures both direct target engagement (cAMP inhibition) and functional phenotypic outcomes (anti-lipolysis).

Mechanism of action for 2-aryl nicotinic acid derivatives via GPR109A signaling.

Experimental Workflow Design

To ensure the trustworthiness of the data, the assay system is designed with built-in causality and self-validation. We employ a two-tiered approach:

-

Target Engagement (cAMP Assay): Proves the compound physically binds and activates the specific Gi-coupled receptor.

-

Functional Phenotype (Lipolysis Assay): Proves the receptor activation translates to the desired biological effect in a physiologically relevant cell model.

Standardized experimental workflow for evaluating GPR109A modulators in vitro.

Protocol 1: GPR109A Target Engagement (cAMP Accumulation Assay)

Causality & Assay Logic: Because GPR109A is a Gi-coupled receptor, its activation decreases cAMP[5]. However, basal cAMP levels in resting cells are too low to measure a reliable decrease. Therefore, we must artificially raise the "cAMP ceiling" using Forskolin , a direct activator of adenylyl cyclase[6]. The efficacy of 2-(4-Methoxyphenyl)nicotinic acid is quantified by its ability to suppress this Forskolin-induced cAMP spike. We also include IBMX , a broad-spectrum phosphodiesterase (PDE) inhibitor, to prevent the premature degradation of cAMP, ensuring the signal window remains stable.

Self-Validating Controls:

-

Positive Control: Nicotinic acid (Niacin) to define 100% Emax (maximal receptor activation).

-

Negative Control: Vehicle (DMSO) + Forskolin to define 0% inhibition.

-

Quality Control: A Z'-factor > 0.5 must be achieved between the positive and negative control wells to validate the plate.

Step-by-Step Methodology

-

Cell Preparation: Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., Geneticin)[4].

-

Seeding: Harvest cells and resuspend in Assay Buffer (HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Seed at a density of 1×104 cells/well into a 384-well white opaque microplate.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(4-Methoxyphenyl)nicotinic acid and Nicotinic Acid (reference standard) in Assay Buffer. The final assay concentration of DMSO should not exceed 1%.

-

Co-Incubation: Add the compound dilutions to the cells and incubate for 15 minutes at 37°C to allow receptor binding.

-

Stimulation: Add Forskolin to a final concentration of 5 µM in all wells (except basal controls). Incubate for an additional 30 minutes at 37°C[6].

-

Detection: Lyse the cells and detect cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay kit (e.g., Cisbio cAMP Gs Dynamic). Add the labeled cAMP-d2 and Anti-cAMP Cryptate conjugates as per the manufacturer's instructions.

-

Readout: Incubate for 1 hour at room temperature and read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the 665/620 ratio.

Protocol 2: Functional Phenotypic Assay (In Vitro Lipolysis)

Causality & Assay Logic: While the cAMP assay confirms receptor binding, it does not guarantee a physiological effect. Differentiated 3T3-L1 adipocytes naturally express GPR109A and contain lipid droplets. By stimulating the cells with Isoproterenol (a Gs-coupled β-adrenergic agonist), we induce robust lipolysis[7]. If 2-(4-Methoxyphenyl)nicotinic acid is a functional GPR109A agonist, it will counteract the Gs-signal via its Gi-signal, preventing the breakdown of triglycerides. We measure this by quantifying glycerol , a stable byproduct of lipolysis secreted into the media[7].

Step-by-Step Methodology

-

Adipocyte Differentiation: Seed 3T3-L1 preadipocytes in 96-well plates. Upon reaching confluence, initiate differentiation using DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin for 48 hours. Maintain in post-differentiation media (DMEM + 10% FBS + Insulin) for an additional 7-10 days until lipid droplets are highly visible[7].

-

Starvation: Wash the differentiated adipocytes twice with warm PBS. Incubate in serum-free, phenol red-free DMEM containing 2% fatty acid-free BSA (Lipolysis Assay Buffer) for 2 hours at 37°C to establish a baseline.

-

Pre-treatment: Add serial dilutions of 2-(4-Methoxyphenyl)nicotinic acid or Nicotinic Acid to the wells. Incubate for 30 minutes at 37°C.

-

Lipolysis Stimulation: Add Isoproterenol to a final concentration of 100 nM to stimulate lipolysis. Incubate for 2 hours at 37°C.

-

Glycerol Quantification: Transfer 50 µL of the cell culture supernatant to a new 96-well clear plate. Add 50 µL of Glycerol Assay Reagent (a coupled enzymatic colorimetric mix containing glycerol kinase and peroxidase).

-

Readout: Incubate for 15 minutes at room temperature protected from light. Measure absorbance at 540 nm using a spectrophotometer[7].

Data Presentation & Interpretation

Data should be analyzed using non-linear regression (four-parameter logistic curve) to determine the half-maximal inhibitory concentration (IC50) for cAMP suppression and the half-maximal effective concentration (EC50) for anti-lipolysis.

The table below outlines the expected data structure and representative benchmark values for the reference standard (Nicotinic Acid) against the empirical evaluation of the novel derivative.

| Compound | Assay Type | Cell Line | Target Pathway | Benchmark IC50/EC50 (nM) | Emax (% of Control) |

| Nicotinic Acid (Control) | cAMP Inhibition | HEK293-GPR109A | GPR109A (Gi) | ~100 nM | 100% |

| 2-(4-Methoxyphenyl)nicotinic acid | cAMP Inhibition | HEK293-GPR109A | GPR109A (Gi) | Empirical Data | Empirical Data |

| Nicotinic Acid (Control) | Anti-lipolysis | 3T3-L1 Adipocytes | HSL Inhibition | ~250 nM | 100% |

| 2-(4-Methoxyphenyl)nicotinic acid | Anti-lipolysis | 3T3-L1 Adipocytes | HSL Inhibition | Empirical Data | Empirical Data |

Note: A highly potent 2-aryl derivative is expected to exhibit a leftward shift in the dose-response curve (lower IC50/EC50) compared to the unsubstituted nicotinic acid baseline, indicating superior receptor affinity.

References

- GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.Journal of Clinical Investigation (JCI).

- 5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID | 1258612-89-3.Benchchem.

- Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3.PMC (NIH).

- Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors.Zen-Bio.

- Nicotinic Acid Receptor Abnormalities in Human Skin Cancer: Implications for a Role in Epidermal Differentiation.PLOS One.

- Application Notes and Protocols for Acifran Cell-Based Assays.Benchchem.

- Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells.PLOS One.

Sources

- 1. JCI - GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing [jci.org]

- 2. 5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID | 1258612-89-3 | Benchchem [benchchem.com]

- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zen-bio.com [zen-bio.com]

- 5. Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells | PLOS One [journals.plos.org]

- 6. Nicotinic Acid Receptor Abnormalities in Human Skin Cancer: Implications for a Role in Epidermal Differentiation | PLOS One [journals.plos.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-(4-Methoxyphenyl)nicotinic Acid as a Precursor in the Synthesis of Bioactive 4-Azafluorenones

Executive Summary

In advanced medicinal chemistry, 2-(4-Methoxyphenyl)nicotinic acid is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a highly specialized, critical building block for the construction of the 4-azafluorenone tricyclic core. Specifically, it is the direct synthetic precursor to 7-methoxyonychine (7-methoxy-4-azafluorenone), a potent alkaloid. This application note details the mechanistic rationale, optimized synthetic protocols, and biological evaluation workflows for utilizing 2-(4-Methoxyphenyl)nicotinic acid in the development of novel antimicrobial and anticancer agents.

Pharmacological Significance & Target Biology

The 4-azafluorenone class of alkaloids, including onychine and its methoxylated derivatives, has garnered significant attention in drug discovery due to its broad-spectrum bioactivity.

-

Natural Occurrence & Antimicrobial Efficacy: 7-Methoxyonychine has been isolated from the plant Polyalthia debilis (Annonaceae family) and exhibits potent antimicrobial and antimalarial activities[1].

-

Anticancer & DNA-Damaging Potential: Onychine analogs exhibit a wide range of pharmacological activities, including cytotoxicity against tumor cell lines[2]. Mechanistically, methoxy-substituted azafluorenones isolated from Porcelia macrocarpa have demonstrated distinct DNA-damaging potential and topoisomerase inhibition, leading to cell cycle arrest[3].

-

Synthetic Optimization: Extensive synthetic exploration of the azafluorenone core has revealed that synthetic derivatives often possess enhanced antiproliferative characteristics compared to their natural counterparts, serving as lead compounds for clinical development[4].

Synthetic Workflow & Mechanistic Insights

The transformation of 2-(4-Methoxyphenyl)nicotinic acid into a bioactive pharmacophore relies on an intramolecular Friedel-Crafts-type acylation.

Causality of Experimental Design: 4-Azafluorenones are typically obtained by the acid-mediated cyclization of 2-arylnicotinates[5]. The presence of the methoxy group at the 4'-position of the phenyl ring is strategically critical. As a strongly electron-donating group, the methoxy moiety activates the aromatic ring toward electrophilic attack. During cyclization, it directs the incoming acylium ion ortho to itself. Because of the molecule's symmetry prior to cyclization, this regioselective ring closure cleanly yields the 7-methoxy-4-azafluorenone isomer without the formation of competing regioisomers.

Figure 1: Synthetic workflow from 2-arylnicotinic acid to 7-methoxy-4-azafluorenone.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of 2-(4-Methoxyphenyl)nicotinic acid (Suzuki-Miyaura Coupling)

Rationale: The electron-deficient nature of the pyridine ring at the C2 position makes the C-Cl bond highly susceptible to oxidative addition by Pd(0), allowing for efficient coupling despite the general inertness of aryl chlorides.

-

Reaction Setup: In a flame-dried Schlenk flask, dissolve 2-chloronicotinic acid (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Catalyst Addition: Add K₂CO₃ (3.0 eq) as the base, followed by Pd(PPh₃)₄ (0.05 eq). Purge the system with N₂ for 10 minutes.

-

Execution: Heat the mixture to 90°C under reflux for 12 hours.

-

Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 1:1 with 1% AcOH). The UV-active starting material ( Rf≈0.4 ) should be fully consumed, replaced by a new highly polar spot ( Rf≈0.2 ).

-

Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and 1M NaOH. Discard the organic layer. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product.

-

Self-Validation Checkpoint 2 (Analytical): Filter and dry the solid. ESI-MS should confirm the product mass ( [M+H]+m/z=230.08 ).

Protocol B: Cyclization to 7-Methoxy-4-azafluorenone

Rationale: Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid) is preferred over Polyphosphoric Acid (PPA) due to its lower viscosity, which drastically improves stirring efficiency and simplifies the aqueous workup, while still providing the necessary dehydrating power to form the reactive acylium ion.

-

Reaction Setup: To a round-bottom flask containing 2-(4-Methoxyphenyl)nicotinic acid (1.0 eq), add Eaton's Reagent (10 mL per gram of substrate) at room temperature.

-

Execution: Heat the homogeneous solution to 80°C and stir for 4 hours.

-

Self-Validation Checkpoint 1 (Visual/UV): The formation of the highly conjugated 4-azafluorenone core will cause the solution to turn deep yellow. Under 365 nm UV light, an aliquot spotted on silica will exhibit bright fluorescence, confirming ring closure.

-

Workup: Cool the mixture in an ice bath and carefully quench by dropwise addition of saturated aqueous NaHCO₃ until the pH reaches 8. Extract with CH₂Cl₂ (3x).

-

Purification & Validation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography. ESI-MS will show [M+H]+m/z=212.07 .

Quantitative Data: Optimization of Cyclization

To ensure maximum throughput, various cyclization conditions for the conversion of 2-(4-Methoxyphenyl)nicotinic acid to 7-methoxy-4-azafluorenone were evaluated. Eaton's reagent provides the optimal balance of yield and operational simplicity.

| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observations & Limitations |

| Eaton's Reagent | 80 | 4 | 82% | Excellent solubility; rapid acylium ion formation; easy workup. |

| PPA (Polyphosphoric Acid) | 150 | 2 | 75% | High yield but highly viscous; requires harsh thermal conditions and difficult aqueous quenching. |

| Conc. H₂SO₄ | 100 | 12 | 40% | Significant formation of undesired sulfonation side-products on the electron-rich methoxyphenyl ring. |

| TFAA / TFA | 60 | 24 | 15% | Insufficient dehydrating power to drive the Friedel-Crafts acylation to completion. |

Biological Evaluation Protocol

Once synthesized, the 7-methoxy-4-azafluorenone derivative must be evaluated for its pharmacological efficacy.

High-Throughput Antimicrobial Screening (Broth Microdilution):

-

Prepare a stock solution of the synthesized azafluorenone in DMSO (10 mg/mL).

-

Perform serial two-fold dilutions in 96-well plates containing Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi like Candida albicans).

-

Inoculate wells with standardized microbial suspensions ( 5×105 CFU/mL).

-

Incubate at 37°C for 24-48 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well with no visible growth (measured via OD₆₀₀).

Figure 2: Mechanistic pathway of 4-azafluorenone derivatives in biological systems.

References

-

[5] Collective Total Synthesis of 4‐Azafluorenone Alkaloids. ResearchGate / Wiley. 6

-

[2] A Review on Onychine and its Analogs: Synthesis and Biological Activity. PubMed / Bentham Science. 2

-

[4] Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. ACS Publications. 7

-

[1] Bioactive Azafluorenone Alkaloids from Polyalthia debilis (Pierre) Finet & Gagnep. MDPI. 1

-

[3] Evaluation of Antifungal and DNA-Damaging Activities of Alkaloids from Branches of Porcelia macrocarpa. Thieme E-Books & E-Journals. 3

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review on Onychine and its Analogs: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note & Protocol Guide: High-Purity Isolation of 2-(4-Methoxyphenyl)nicotinic Acid

Abstract

This document provides a comprehensive technical guide for the purification of 2-(4-Methoxyphenyl)nicotinic acid, a key building block in pharmaceutical synthesis. Recognizing that the purity of starting materials is paramount to the success of drug development, this guide moves beyond simple procedural lists to explain the fundamental principles behind robust purification strategies. We detail three primary methodologies: chemically-active acid-base extraction, optimized recrystallization, and high-resolution chromatography. Each section includes not only step-by-step protocols but also expert insights into the causality behind experimental choices, troubleshooting, and methods for purity validation. This guide is intended for researchers, chemists, and process development professionals seeking to achieve high-purity 2-(4-Methoxyphenyl)nicotinic acid efficiently and reliably.

Introduction: The Imperative for Purity

2-(4-Methoxyphenyl)nicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural motifs—a nicotinic acid core, a methoxy-functionalized phenyl ring, and an amine linker—make it a versatile precursor for synthesizing compounds with potential therapeutic activities, including roles in modulating nicotinic receptors.[1] In any synthetic application, particularly those destined for pharmaceutical use, the purity of the starting material is non-negotiable. Impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).

This guide provides a multi-faceted approach to the purification of this compound, grounded in its specific physicochemical properties. We will explore how to leverage its acidic nature, solubility profile, and chromatographic behavior to systematically remove impurities.

Physicochemical Properties & Strategic Implications

Understanding the molecule's properties is the foundation for designing an effective purification strategy.

| Property | Value / Description | Strategic Implication |

| Molecular Formula | C₁₄H₁₂N₂O₃ | |

| Molecular Weight | 244.26 g/mol | |

| Functional Groups | Carboxylic Acid (-COOH), Pyridine Ring, Phenyl Ether (-OCH₃), Secondary Amine (-NH-) | The carboxylic acid is the primary handle for purification via acid-base extraction. The aromatic systems influence solubility in organic solvents. |

| Acidity (pKa) | The carboxylic acid proton is acidic (estimated pKa ~4-5). The pyridine nitrogen is weakly basic. | The acidic nature allows for selective deprotonation with a mild base to form a water-soluble salt, separating it from neutral impurities.[2][3][4] |

| Expected Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF) and can be dissolved in aqueous base.[5][6][7] | Solubility differences across various solvents and temperatures are exploited for recrystallization. |

Overall Purification Workflow

A typical purification strategy involves a multi-step approach, starting with a bulk purification technique and potentially finishing with a high-resolution polishing step. The choice of methods depends on the nature of the impurities and the required final purity.

Caption: General purification workflow for 2-(4-Methoxyphenyl)nicotinic acid.

Method 1: Chemically-Active Extraction (Acid-Base Extraction)

This is the most powerful initial purification technique for isolating acidic compounds like 2-(4-Methoxyphenyl)nicotinic acid from neutral or basic impurities.

Principle of Separation: The strategy relies on reversibly altering the polarity and water solubility of the target molecule.[8] By reacting the acidic carboxylic acid group with a base, we form an ionic carboxylate salt. This salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. The layers are separated, and the pure acid is recovered by re-acidifying the aqueous layer.[2][9]

Caption: Principle of acid-base extraction for purification.

Protocol 4.1: Acid-Base Extraction

Materials:

-

Crude 2-(4-Methoxyphenyl)nicotinic acid

-

Ethyl acetate (or Dichloromethane)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel, beakers, conical flasks

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material. Ensure complete dissolution.

-

Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any pressure.

-

Expert Insight: This step converts the acidic target compound into its sodium salt, which migrates to the aqueous layer. Neutral impurities remain in the organic (EtOAc) layer. Using a base like sodium bicarbonate is also an option and is milder, selectively reacting with stronger acids.[4]

-

-

Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean beaker.

-

Re-extraction (Optional but Recommended): To maximize recovery, add another portion of 1 M NaOH to the organic layer in the funnel, shake, and combine this second aqueous extract with the first.

-

Wash Organic Layer: The organic layer, containing neutral impurities, can be discarded or washed with brine, dried, and evaporated if the impurities need to be analyzed.

-

Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2-3). A precipitate of the pure product should form.[3]

-

Expert Insight: Cooling the solution before and during acidification increases the yield, as the product is generally less soluble in cold water.

-

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

-

Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Method 2: Recrystallization

Recrystallization is a classic and highly effective technique for purifying solid compounds, assuming a suitable solvent can be found.

Principle of Purification: This method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form, while the impurities remain dissolved in the cold solvent (mother liquor).

Protocol 5.1: Recrystallization from a Single Solvent

Materials:

-

Purified solid from acid-base extraction (or crude solid)

-

Selected recrystallization solvent (see Table below)

-

Erlenmeyer flasks, hot plate, condenser

-

Büchner funnel and filter paper

Procedure:

-

Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. Based on the polarity of 2-(4-Methoxyphenyl)nicotinic acid, suitable candidates include alcohols or aqueous mixtures.

-

Expert Insight: Test small-scale solubilities first. Place ~20-30 mg of your compound in a test tube and add the chosen solvent dropwise. Observe solubility at room temperature and then upon heating.

-

| Solvent System | Rationale |

| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. A mixed solvent system allows for fine-tuning of solubility. |

| Isopropanol | A polar protic solvent that often provides a good solubility gradient with temperature for moderately polar compounds. |

| Acetic Acid/Water | Can be effective for acidic compounds, but residual acetic acid must be thoroughly removed. |

-

Dissolution: Place the solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or hot plate with a stirring bar). Add more hot solvent in small portions until the solid just dissolves completely.

-

Expert Insight: Using the minimum amount of hot solvent is critical for maximizing the recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.

-

-

Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before cooling. This must be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Expert Insight: Slow cooling generally leads to larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

-

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.

-

Drying: Dry the crystals thoroughly in a vacuum oven.

Method 3: Chromatographic Purification

For instances requiring very high purity or for separating structurally similar impurities, column chromatography is the method of choice.

Principle of Separation: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent).[10] For 2-(4-Methoxyphenyl)nicotinic acid, its polarity allows it to adsorb to a polar stationary phase like silica. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

Protocol 6.1: Flash Column Chromatography

Materials:

-

Silica gel (230-400 mesh)

-

Crude or partially purified product

-

Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Methanol)

-

Chromatography column, test tubes for fraction collection

-

TLC plates and visualization chamber (e.g., UV lamp)

Procedure:

-

Develop a TLC System: First, find a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition where the target compound has an Rf value of ~0.3-0.4.

-

Expert Insight: Start with a non-polar solvent like Hexanes and gradually add a more polar solvent like Ethyl Acetate. For acidic compounds, adding a small amount of acetic acid or methanol to the eluent can improve peak shape and prevent streaking on the silica.

-

-

Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack evenly without air bubbles.

-

Load the Sample: Dissolve the compound in a minimum amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

-

Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 70:30 Hexane:EtOAc). Collect the eluent in small fractions.

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move to 50:50 Hexane:EtOAc, then 100% EtOAc) to elute more polar compounds.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Purity Assessment

After purification, the purity of 2-(4-Methoxyphenyl)nicotinic acid should be confirmed using analytical techniques:

-

Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

-

NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation and can reveal the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A single sharp peak on an appropriate column indicates a pure compound.[11]

Method Comparison

| Method | Typical Scale | Purity Achieved | Pros | Cons |

| Acid-Base Extraction | Milligrams to Kilograms | Good to Excellent | High capacity, removes neutral/basic impurities effectively, cost-effective. | Will not remove other acidic impurities. |

| Recrystallization | Grams to Kilograms | Excellent | Can yield very high purity material, removes impurities with different solubility profiles. | Yield can be low if not optimized, requires finding a suitable solvent. |

| Chromatography | Micrograms to Grams | Very High to Ultra-Pure | Highest resolution, can separate very similar compounds. | Lower capacity, labor-intensive, requires significant solvent volumes. |

References

-

Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

-

Magritek. (2021). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

-

University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

-

TIEI. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

-

Pyka, A., & Klimczok, M. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Journal of Liquid Chromatography & Related Technologies, 26(15), 2515-2530. Retrieved from [Link]

-

Pyka, A., & Klimczok, M. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Retrieved from [Link]

-

El-Ghorab, A. H., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. Retrieved from [Link]

-

Abraham, M. H., & Acree, Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 58-63. Retrieved from [Link]

-

Gonçalves, E. M., & Piedade, M. F. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 54, 189-193. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. study.com [study.com]

- 3. magritek.com [magritek.com]

- 4. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 10. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubilization of 2-(4-Methoxyphenyl)nicotinic acid for In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the thermodynamic and kinetic barriers associated with formulating 2-(4-Methoxyphenyl)nicotinic acid (CAS 1225539-80-9) for cell-based and biochemical assays.

This compound is a lipophilic weak acid. While its nicotinic acid core provides a carboxylic acid moiety (pKa ≈ 4.85)[1], the addition of the rigid, hydrophobic 4-methoxyphenyl group significantly increases its overall lipophilicity. This structural dichotomy frequently leads to rapid precipitation when concentrated organic stocks are diluted into aqueous media[2]. This guide provides field-proven, self-validating protocols to ensure reliable, reproducible in vitro data.

Diagnostic Workflow

Fig 1. Diagnostic workflow for resolving kinetic precipitation of lipophilic weak acids.

Core Troubleshooting FAQs

Q1: My compound dissolves perfectly in 100% DMSO but immediately turns cloudy when added to my cell culture media. What is happening? A1: You are observing kinetic precipitation [2]. While the compound is highly soluble in a pure organic solvent like dimethyl sulfoxide (DMSO), its solubility limit in aqueous buffers is drastically lower. When the concentrated DMSO stock is pipetted into the media, the solvent rapidly diffuses into the bulk aqueous phase. This leaves the hydrophobic compound in a state of supersaturation, causing it to rapidly nucleate and crash out of solution before it can establish a thermodynamic equilibrium[3].

Q2: How does the pH of my assay buffer affect the solubility of 2-(4-Methoxyphenyl)nicotinic acid? A2: Because this compound is a weak acid, its solubility is fundamentally dictated by the pH of your environment[1]. In acidic or unbuffered neutral environments where the pH drops near or below its pKa (~4.85), the carboxylic acid remains protonated and neutrally charged. This maximizes the molecule's hydrophobicity and drives precipitation. By ensuring your assay media is strictly buffered to physiological pH (7.4), the carboxylic acid becomes ionized (deprotonated to a carboxylate anion). This charged state significantly enhances ion-dipole interactions with water, inherently boosting aqueous solubility.

Q3: Can I just increase the amount of DMSO to keep it in solution? What is the maximum limit? A3: Increasing DMSO is a common but highly flawed approach. For most in vitro cell-based assays, the maximum tolerated concentration of DMSO is 0.1% to 0.5% (v/v) [2]. Exceeding 0.5% frequently induces solvent-mediated cytotoxicity, alters cell membrane permeability, and can artificially skew your assay readouts. If your compound still precipitates at 0.5% DMSO, you must pivot to an alternative solubilization strategy.

Q4: How does Hydroxypropyl-β-cyclodextrin (HP-β-CD) prevent precipitation, and is it toxic to cells? A4: HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic central cavity. It acts as a molecular host, encapsulating the lipophilic 4-methoxyphenyl moiety of your compound to form a 1:1 non-covalent inclusion complex[4]. This physically shields the hydrophobic region from the aqueous environment, preventing solute-solute aggregation, while the hydrophilic exterior keeps the entire complex dissolved. HP-β-CD is highly biocompatible and generally recognized as safe for in vitro use at concentrations up to 10-20% (w/v).

Data Presentation: Comparison of Solubilization Strategies

| Solubilization Strategy | Max Recommended Concentration | Cytotoxicity Risk | Mechanistic Action |

| DMSO (Co-solvent) | 0.1% - 0.5% (v/v) | High (Alters membrane permeability) | Disrupts solute-solute hydrogen bonding, lowering the dielectric constant of the solution. |

| pH Adjustment (7.4) | N/A (Buffer dependent) | Low (Physiological baseline) | Deprotonates the carboxylic acid (pKa ~4.85), enabling favorable ion-dipole interactions with water. |

| HP-β-CD (Complexation) | 10% - 20% (w/v) | Low (Highly biocompatible) | Encapsulates the lipophilic 4-methoxyphenyl group in a hydrophobic cavity via a 1:1 ratio. |

Experimental Protocols (Self-Validating Systems)

Protocol 1: pH-Optimized Co-Solvent Dilution

Use this protocol for low-concentration assays (≤ 10 µM final concentration).

-

Stock Preparation: Prepare a 10 mM stock of 2-(4-Methoxyphenyl)nicotinic acid in 100% anhydrous DMSO.

-

Thermal Causality: Pre-warm the aqueous assay medium (e.g., PBS or DMEM) to 37°C. Causality: Increasing the temperature enhances the kinetic energy of the solvent molecules, temporarily raising the kinetic solubility limit during the critical mixing phase.

-

pH Verification: Verify the medium pH is strictly 7.4 using a calibrated pH meter. Adjust with 0.1 M NaOH if necessary.

-

Mixing: While vigorously vortexing the pre-warmed medium, add the DMSO stock dropwise to achieve a final DMSO concentration of ≤ 0.5%.

-

Validation Checkpoint: Visually inspect the solution against a dark background. A successful, thermodynamically stable solution will be optically clear. Measure the pH again; if the pH has dropped below 7.0, the buffering capacity was overwhelmed, and precipitation is imminent.

Protocol 2: HP-β-CD Inclusion Complexation

Use this protocol for high-concentration assays or sensitive primary cells where DMSO must be minimized.

-

Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer (pH 7.4).

-

Stock Preparation: Prepare a concentrated stock of the compound in DMSO (e.g., 50 mM).

-

Complexation: Place the HP-β-CD solution on a magnetic stirrer at 500 RPM at room temperature. Add the compound stock dropwise directly into the vortex center. Causality: Dropwise addition prevents localized supersaturation spikes, giving the HP-β-CD cavities sufficient time to encapsulate the lipophilic 4-methoxyphenyl groups before solute-solute aggregation can occur.

-

Validation Checkpoint: Allow the solution to stir for 30 minutes. If the solution is completely transparent, the 1:1 inclusion complex has successfully shielded the lipophilic moiety. If micro-particulates or cloudiness persist, the kinetic solubility limit has been exceeded. Centrifuge the tube at 10,000 x g for 5 minutes; a visible pellet confirms failure, requiring a higher HP-β-CD ratio or a lower final compound concentration.

References

- BenchChem - improving (-)

- Journal of Chemical Information and Modeling (ACS Publications) - Solubility Challenge: Can You Predict Solubilities of 32 Molecules Using a Database of 100 Reliable Measurements?

- ChemicalBook - Nicotinic acid CAS#: 59-67-6 URL

- MDPI - In Vivo Investigation of (2-Hydroxypropyl)

Sources

Challenges in the scale-up synthesis of 2-(4-Methoxyphenyl)nicotinic acid

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the pilot-scale synthesis of 2-(4-Methoxyphenyl)nicotinic acid .

As a zwitterionic biaryl compound, scaling up its synthesis via Suzuki-Miyaura cross-coupling presents unique phase-transfer, isolation, and transition-metal remediation challenges. This guide is engineered for process chemists and drug development professionals to ensure robust, reproducible, and API-compliant scale-up.

Process Architecture & Workflow

The synthesis relies on the cross-coupling of 2-chloronicotinic acid and 4-methoxyphenylboronic acid. Because the starting halide contains a carboxylic acid, it is deprotonated under the alkaline reaction conditions. This allows us to utilize a highly efficient biphasic solvent system (2-MeTHF/Water) where the product remains in the aqueous phase, naturally partitioning away from organic-soluble impurities before downstream palladium scavenging [1].

Figure 1: Scalable biphasic workflow and downstream processing for 2-(4-Methoxyphenyl)nicotinic acid.

Phase 1: Reaction Engineering & Troubleshooting (FAQs)

Q1: Why does my reaction stall at 70-80% conversion in the 50-L reactor, despite reaching completion at the bench scale? Causality: In a biphasic 2-MeTHF/water system, the deprotonated 2-chloronicotinate resides in the aqueous layer, while the boronic acid and Pd catalyst reside in the organic layer. The critical transmetalation step occurs exclusively at the liquid-liquid interface. Bench-scale magnetic stirring creates aggressive shear that highly emulsifies the phases. Standard pitched-blade impellers in pilot reactors often fail to generate the same interfacial surface area, leading to mass-transfer limitations and eventual catalyst deactivation (Pd black formation) [3]. Action: Increase agitation speed, utilize a Rushton turbine for high-shear mixing, or introduce 1-2 mol% of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to shuttle the nicotinate into the organic phase.

Q2: We are detecting high levels of 4,4'-dimethoxybiphenyl (homocoupling) and anisole (protodeboronation). How do we suppress these? Causality: Protodeboronation is a thermal degradation pathway of boronic acids exacerbated by highly alkaline aqueous conditions. Homocoupling is an oxidative side-reaction driven by trace oxygen ingress, which oxidizes the Pd(0) intermediate, forcing two boronic acid equivalents to couple [3]. Action: Implement strict Schlenk techniques. Sparge the aqueous base solution with nitrogen for 30 minutes prior to addition. To outcompete protodeboronation, dose the 4-methoxyphenylboronic acid in portions over 2 hours rather than a single bolus, maintaining a steady, low concentration of the reactive species.

Q3: How do we efficiently isolate the product without massive yield loss in the mother liquor? Causality: 2-(4-Methoxyphenyl)nicotinic acid is an amphoteric zwitterion. It possesses a basic pyridine nitrogen ( pKa≈2.0 ) and an acidic carboxylic acid ( pKa≈4.8 ). It is highly water-soluble at pH>6 (as a carboxylate anion) and pH<2 (as a pyridinium cation). Action: You must perform an isoelectric point (pI) precipitation. The calculated pI is approximately 3.4 to 3.8. Carefully titrating the aqueous phase to exactly pH 3.8 neutralizes the molecule, collapsing its hydration sphere and forcing crystallization.

Phase 2: Palladium Remediation Strategy

Regulatory guidelines require residual palladium in API intermediates to be strictly controlled, often to <10 ppm . Because 2-(4-Methoxyphenyl)nicotinic acid contains a chelating pyridine-carboxylate motif, it strongly binds residual Pd(II), making standard recrystallization ineffective [2].

Quantitative Scavenger Comparison To select the appropriate remediation strategy, compare the empirical performance of industrial scavengers below:

| Scavenger Type | Mechanism of Action | Optimal Temp | Typical Pd Reduction | Cost & Scalability |

| Aqueous NaHSO₃ | Complexation / Phase extraction | 60–70 °C | 8000 ppm→100 ppm | Very Low / High |

| Activated Carbon (Darco KB-B) | Physisorption | 40–50 °C | 300 ppm→<5 ppm | Low / High |

| Isocyanide Resins | Chemisorption (Ligation) | 20–25 °C | 500 ppm→<5 ppm | Moderate / Medium |

| TMT-Silica | Chemisorption (Thiol affinity) | 25–45 °C | 1000 ppm→<1 ppm | High / Medium |

Data synthesized from established pharmaceutical scale-up parameters [1][2].

Figure 2: Decision matrix for scalable palladium remediation in API synthesis.

Phase 3: Validated 10-L Scale-Up Protocol

This protocol integrates the causality principles discussed above into a self-validating workflow designed for a 10-L jacketed pilot reactor.

Step 1: Reaction Setup & Deoxygenation

-

Charge the 10-L reactor with 2-chloronicotinic acid ( 1.00 kg , 6.35 mol ) and 4-methoxyphenylboronic acid ( 1.06 kg , 6.98 mol , 1.1 eq ).

-

Add 2-MeTHF ( 4.0 L ) and a pre-mixed solution of K2CO3 ( 2.19 kg , 15.8 mol ) in Purified Water ( 4.0 L ).

-

Self-Validation Check: Seal the reactor and apply a vacuum (100 mbar) for 2 minutes, then backfill with Nitrogen. Repeat 3 times. Causality: Failure to remove dissolved oxygen will result in rapid Pd(0) oxidation and >10% homocoupling impurity.

-

Add Pd(PPh3)4 ( 36.7 g , 0.5 mol% ) under a positive nitrogen counter-flow.

Step 2: Biphasic Cross-Coupling

-

Ramp the internal reactor temperature to 75 °C with an agitation speed of ≥250 RPM (Rushton turbine preferred).

-

Self-Validation Check: Monitor via HPLC after 4 hours. The reaction is complete when 2-chloronicotinic acid is <1.0% . If conversion stalls, verify that the agitation is creating a thorough emulsion. Do not exceed 80 °C , as this exponentially increases protodeboronation [4].

Step 3: Phase Separation & Impurity Purge

-

Cool the reactor to 40 °C and halt agitation. Allow 30 minutes for phase settling.

-

Self-Validation Check: Sample the lower aqueous phase and verify the pH is >9.0 . Causality: The product exists as a highly water-soluble potassium carboxylate salt. If the pH has dropped, the product will partition into the organic layer, causing massive yield loss.

-

Drain the lower aqueous phase (containing the product) into a clean holding vessel. Discard the upper 2-MeTHF phase (which contains the phosphine ligands, homocoupled impurities, and bulk palladium).

-

Wash the aqueous phase with fresh 2-MeTHF ( 2.0 L ) to extract residual organics, then discard the organic wash.

Step 4: Isoelectric Precipitation (Crude Isolation)

-

Transfer the aqueous phase back to the reactor. Cool to 10 °C .

-

Slowly dose 6M HCl via an addition funnel while monitoring the internal pH probe.

-

Self-Validation Check: Stop the addition exactly at pH 3.8 . Causality: This is the isoelectric point. If the pH drops to 1.0, the pyridine ring protonates, and the product will re-dissolve into the aqueous phase.

-

Stir the resulting thick white slurry for 2 hours at 5 °C . Filter and wash the cake with cold water ( 1.0 L ).